molecular formula C14H17ClN2S B2895687 N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine CAS No. 865660-16-8

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine

Cat. No.: B2895687
CAS No.: 865660-16-8
M. Wt: 280.81
InChI Key: OIWOVKUIMUZSTC-UHFFFAOYSA-N
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Description

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Mechanism of Action

Target of Action

The primary targets of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

The compound interacts with its targets primarily through an interaction with the nicotinic acetylcholine receptor sites . This interaction can lead to changes in the transmission of nerve impulses, affecting the functioning of the nervous system.

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as our compound, may activate or stop certain biochemical pathways and enzymes . They may also stimulate or block receptors in the biological systems . .

Pharmacokinetics

Similar compounds have been found to be moderately soluble and volatile, with a high potential for leaching to groundwater . They are also very persistent in soil and water . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Similar compounds have been found to have a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and water can affect its environmental distribution . Furthermore, it has been found that similar compounds are likely to adversely affect a significant percentage of federally listed endangered or threatened species and critical habitats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine typically involves the reaction of 2-chloro-1,3-thiazole with a suitable amine derivative. One common method includes the use of 2-chloro-1,3-thiazole and 4-phenyl-2-butanamine in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine
  • 2-chloro-1,3-thiazole derivatives
  • 4-phenyl-2-butanamine derivatives

Uniqueness

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is unique due to its specific combination of the thiazole ring and phenylbutanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2S/c1-11(7-8-12-5-3-2-4-6-12)16-9-13-10-17-14(15)18-13/h2-6,10-11,16H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWOVKUIMUZSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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